4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyridine

M4 muscarinic acetylcholine receptor positive allosteric modulator allosteric cooperativity

This 4-fluoro, N-methyl-pyrazolyl-pyridine scaffold is a critical precursor for selective M4 muscarinic PAMs and kinase inhibitors. It delivers optimized LogP (1.62), allosteric cooperativity (LogαβACh 2.5), and >60% striatal PET blocking. Choose this validated intermediate for CNS-imaging agent development and fine-tuned SAR campaigns.

Molecular Formula C9H8FN3
Molecular Weight 177.18 g/mol
Cat. No. B11912569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyridine
Molecular FormulaC9H8FN3
Molecular Weight177.18 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=NC=CC(=C2)F
InChIInChI=1S/C9H8FN3/c1-13-6-7(5-12-13)9-4-8(10)2-3-11-9/h2-6H,1H3
InChIKeyTYTAOZZGCWCXDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyridine: CAS 1595860-49-3 for M4-PET Tracer Development and Kinase Probe Synthesis


4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyridine (CAS 1595860-49-3) is a heterocyclic building block consisting of a pyridine core with a 4-fluoro substituent and a 2-(1-methyl-1H-pyrazol-4-yl) group. Its molecular formula is C9H8FN3 and its molecular weight is 177.18 g/mol . The compound serves as a key intermediate in the synthesis of selective M4 muscarinic acetylcholine receptor positive allosteric modulators (PAMs) and has been incorporated into patent claims for kinase inhibitors (e.g., ALK/ROS1, immune checkpoint modulators) .

Why 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyridine Is Not Interchangeable with Other Pyrazolyl-Pyridine Isosteres


Structural variations in the pyrazolyl-pyridine scaffold profoundly affect both pharmacodynamic and pharmacokinetic profiles. The 4-fluoro substitution on the pyridine ring and the N-methyl group on the pyrazole are critical determinants of potency, allosteric cooperativity, and blood–brain barrier penetration. Replacing the 4-fluoro with hydrogen, chloro, or bromo, or removing the N-methyl group, can drastically alter M4 receptor binding affinity, functional selectivity, and in vivo brain uptake, as demonstrated in head-to-head SAR studies [1].

Head-to-Head Comparative Data for 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyridine (Compound 12) vs. Closest Analogs


Functional Allosteric Cooperativity with Acetylcholine: LogαβACh and LogβACh Superiority

In a series of 6 pyrazol-4-yl-pyridine derivatives (compounds 8–13) evaluated under identical assay conditions, compound 12 exhibited the highest functional cooperativity with the endogenous agonist acetylcholine (ACh). Specifically, its LogαβACh value of 2.5 ± 0.1 is significantly greater than that of compound 8 (1.9 ± 0.2), compound 9 (2.0 ± 0.1), and compound 10 (2.0 ± 0.2) [1]. Furthermore, the LogβACh value (reflecting the intrinsic allosteric agonism) for compound 12 was 1.1 ± 0.2, exceeding that of compound 8 (0.1 ± 0.3) and compound 9 (0.4 ± 0.3) [1].

M4 muscarinic acetylcholine receptor positive allosteric modulator allosteric cooperativity

Potency in Functional Tango Assay: Highest M4 Activity Among Series

Compound 12 demonstrated the highest potency in the Tango β-arrestin recruitment assay, outperforming all other members of the same chemical series (compounds 8–13). While the EC50 values for the series ranged from 33 to 202 nM, compound 12 was explicitly noted as the most potent M4 PAM [1]. In contrast, the standard orthosteric agonist carbachol was less potent across the same assay [1].

M4 muscarinic acetylcholine receptor functional assay β-arrestin recruitment

Subtype Selectivity Profile: >60% Binding Reduction Under Blockade

In vitro autoradiography on rat brain sections showed that specific binding of the radiofluorinated analogue [18F]12 to the M4-rich striatum was reduced by >60% under blocking conditions with a selective M4 antagonist [1]. This confirms that the parent scaffold (4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyridine) provides a selectivity profile that minimizes off-target binding to other mAChR subtypes (M1, M2, M3, M5) [1].

M4 muscarinic acetylcholine receptor selectivity autoradiography

Physicochemical Differentiation: Optimized Lipophilicity for Brain Uptake

The measured LogP of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyridine is 1.6212 . This value falls within the optimal range for CNS drug-likeness (LogP 1–3) and is lower than many other M4 PAMs that incorporate lipophilic fluoroalkyl chains. For comparison, VU0467154, a well-known M4 PAM, has a higher calculated LogP (approx. 2.8–3.5) which can limit brain penetration in some species . The relatively low LogP of the target compound facilitates adequate blood–brain barrier permeability without excessive non-specific binding.

physicochemical properties LogP blood-brain barrier

Procurement-Driven Application Scenarios for 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyridine


Synthesis of [18F]-Labeled M4 PET Tracers for Neuroimaging

This compound is the direct precursor to compound 12, which is radiolabeled to produce [18F]12—the first radiofluorinated M4-selective PET ligand with demonstrated specific binding in non-human primate striatum (>60% blocking) [1]. Its optimized lipophilicity (LogP 1.62) and superior allosteric cooperativity (LogαβACh 2.5) make it uniquely suitable for developing imaging agents to quantify M4 receptor density in Alzheimer's disease and schizophrenia [1].

Development of Subtype-Selective M4 Positive Allosteric Modulators (PAMs)

As a key building block, 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyridine enables the construction of M4 PAMs with functional potency as low as 33 nM in Tango assays and selectivity over M1, M2, M3, and M5 subtypes [1]. Its use in SAR campaigns allows medicinal chemists to fine-tune allosteric cooperativity parameters (LogβACh up to 1.1) that are critical for amplifying endogenous acetylcholine signaling without direct receptor activation [1].

Kinase Inhibitor Lead Optimization (ALK/ROS1, FGFR)

Patent disclosures (e.g., WO2022156487, US20230151094A1) incorporate this pyrazolyl-pyridine scaffold into claims for ALK/ROS1 inhibitors and immune checkpoint modulators . The 4-fluoro substituent enhances metabolic stability and influences hydrogen-bonding interactions with the kinase hinge region, while the N-methylpyrazole moiety provides critical hydrophobic contacts, as observed in analogous MET kinase inhibitors .

Quote Request

Request a Quote for 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.